1-isobutyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione
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Overview
Description
“1-isobutyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione” is a compound that belongs to the class of imidazole derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . There are different examples of commercially available drugs in the market which contain the 1,3-diazole ring .
Molecular Structure Analysis
The molecular formula of “1-isobutyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione” is C13H16N2S. The structure of this compound can be represented by the SMILES notation: CC(C)Cn1c(c[nH]c1=S)c2ccccc2
.
Physical And Chemical Properties Analysis
The molecular weight of “1-isobutyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione” is 232.35. Other physical and chemical properties are not available in the retrieved data.
Scientific Research Applications
Structural and Molecular Analysis
The compound 1-isobutyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione belongs to a class of chemicals that have been a subject of interest due to their unique structural properties. For instance, the related compound 2-Isobutyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole exhibits a planar imidazo[2,1-b][1,3,4]thiadiazole fused-ring system and engages in weak aromatic π–π stacking interactions, indicating potential applications in molecular engineering and material sciences Fun et al., 2011.
Synthesis and Chemical Reactivity
Research on similar imidazole derivatives, such as the synthesis of 9b-hydroxy-3a-phenyl-1,2,3,3a-tetrahydro-2-thioxo-5H-imidazo[4,5-c]quinolin-4(9bH)-ones and their rearrangement into other compounds, showcases the versatile nature of these molecules in chemical synthesis. The resulting compounds have been characterized using various spectroscopic methods, suggesting their utility in the development of new pharmaceuticals or chemical agents Klásek et al., 2010.
Crystallography and Material Sciences
The crystal structure analysis of compounds related to 1-isobutyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione, such as 2-Isobutyl-6-(2',4'-dichlorophenyl)imidazo[2,1-b]-1,3,4-thiadiazole, reveals detailed information about the molecular geometry and spatial arrangement. This information is crucial in understanding the physical properties of these compounds and exploring their applications in material science and nanotechnology Li, 2004.
Future Directions
Imidazole derivatives, including “1-isobutyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione”, have a broad range of chemical and biological properties, making them promising candidates for the development of new drugs . Future research could focus on exploring the potential applications of these compounds in various therapeutic areas.
properties
IUPAC Name |
3-(2-methylpropyl)-4-phenyl-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-10(2)9-15-12(8-14-13(15)16)11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWQPEXSBNCAOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CNC1=S)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-isobutyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione |
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